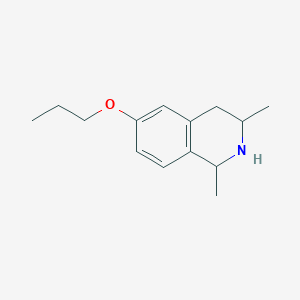

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCPXXITGHPXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(NC(C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343368-57-9 | |

| Record name | 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as isoquinoline derivatives.

Reaction Conditions: The key steps involve alkylation and etherification reactions

Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Testing

Rac-1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline is available for purchase for pharmaceutical testing purposes .

Potential Therapeutic Applications

While specific case studies and comprehensive data tables for 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline are not available in the search results, research on tetrahydroisoquinoline derivatives suggests potential therapeutic applications:

- Parkinson's Disease: Studies have investigated the ability of 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives to prevent Parkinson's disease-like symptoms .

- Antiviral Agents: Quinoxaline derivatives, which are isosters of tetrahydroisoquinoline, have been evaluated as potential antiviral agents . Some derivatives have demonstrated activity against viruses like Herpes simplex virus and coxsackievirus B5 .

- Neurological Disorders: Substituted 1,2,3,4-tetrahydroisoquinoline derivatives have potential use in treating diseases where D1 receptors play a role, such as Parkinson's disease, Huntington's disease, and Alzheimer's disease . They may also be useful in treating eating disorders and sleep disorders .

Chemical Information

- CAS Number: 1343368-57-9

- Molecular Formula:

- Molecular Weight: 219.32

- Structure: 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline

Further Research

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors in the central nervous system, influencing neurotransmitter levels and signaling pathways.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent type, position, and electronic characteristics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Halogenated derivatives (e.g., 8-bromo-6-methoxy-THIQ) exhibit improved binding affinity due to halogen interactions with hydrophobic pockets in biological targets .

Pharmacological Activity: 6,7-Dimethoxy analogs (e.g., 6d, 6g) show weak β-adrenoceptor modulation, suggesting that electron-donating groups at the 6/7 positions may stabilize receptor interactions . 1-Oxo-2-piperidyl derivatives demonstrate selective I(f) channel inhibition, highlighting the importance of heterocyclic substituents at the 2-position for cardiovascular activity .

Metabolism and BBB Penetration :

- 1-Methyl-THIQ (1MeTIQ) and its analogs (e.g., TIQ) readily cross the blood-brain barrier (BBB), with >90% remaining unmetabolized in the brain . The 1,3-dimethyl groups in the target compound may similarly enhance BBB penetration but could alter metabolic stability compared to unmethylated analogs.

Pharmacokinetic and Toxicity Profiles

- Metabolism : Hydroxylation at the 4-position and N-methylation are common metabolic pathways for THIQ derivatives . The propoxy group may slow oxidative metabolism compared to methoxy or hydroxy groups.

- Toxicity : Substituted THIQs like 1,2-diaryl analogs (e.g., 6u) show moderate estrogenic activity, necessitating structural optimization to minimize off-target effects .

Biological Activity

1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline (DMPTIQ) is a compound belonging to the tetrahydroisoquinoline family, recognized for its potential biological activities and therapeutic applications. This article delves into the biological activity of DMPTIQ, highlighting its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Characteristics

DMPTIQ features a tetrahydroisoquinoline core structure with two methyl groups at the 1 and 3 positions and a propoxy group at the 6 position. Its molecular formula is with a molecular weight of approximately 201.28 g/mol. This unique structure contributes to its pharmacological properties and interactions with biological targets.

The biological activity of DMPTIQ is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). The compound is believed to modulate neurotransmitter levels and influence signaling pathways related to neuroprotection and cognitive function.

Key Mechanisms:

- Dopaminergic Modulation: DMPTIQ acts as a D1 positive allosteric modulator, enhancing dopaminergic signaling which is crucial for cognitive processes and motor function .

- Neuroprotective Effects: Research indicates that DMPTIQ may protect against neurotoxic agents like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces Parkinson's disease-like symptoms . In animal models, DMPTIQ has shown potential in preventing MPTP-induced bradykinesia and protecting dopaminergic neurons.

Biological Activities

Research studies have demonstrated various biological activities associated with DMPTIQ:

- Neuroprotection: Studies reveal that DMPTIQ can prevent MPTP-induced cytotoxicity in vitro and in vivo. It has been noted for its ability to mitigate behavioral abnormalities caused by neurotoxins .

- Cognitive Enhancement: As a D1 receptor modulator, DMPTIQ may enhance cognitive functions and could be beneficial in treating cognitive impairments associated with disorders like schizophrenia and ADHD .

- Potential Therapeutic Applications: The compound shows promise in treating conditions such as Parkinson's disease, Alzheimer's disease, age-related cognitive decline, and other neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of DMPTIQ, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | Methyl at position 1 | Different pharmacokinetics |

| 1,2-Dimethyl-6-propoxyisoquinoline | Two methyl groups at positions 1 and 2 | Enhanced binding affinity |

| 1-Ethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | Ethyl group instead of methyl | Altered lipophilicity affecting bioavailability |

This table illustrates how variations in substitution can lead to differences in biological activity and therapeutic potential.

Case Studies

Several studies have investigated the effects of DMPTIQ on neurodegenerative models:

- MPTP-Induced Parkinsonian Symptoms: In a study involving mice treated with MPTP, pretreatment with DMPTIQ significantly reduced symptoms such as bradykinesia. While it did not prevent dopamine depletion in the striatum entirely, it demonstrated protective effects on dopaminergic neurons .

- Cognitive Function Assessment: Another study explored the impact of DMPTIQ on cognitive tasks in animal models. Results indicated improved performance in memory tasks when administered prior to testing, suggesting its potential as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.